4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZWXIDMLFPBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404716 | |
| Record name | 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-66-3 | |
| Record name | 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol generally follows these key steps:
- Step 1: Preparation of O-allyl ethers from substituted phenols (such as 2,3-dimethylphenol) by allylation.
- Step 2: Bromination of the allyl ethers to generate a mixture of regioisomeric bromo-methoxypropoxy derivatives.
- Step 3: Reaction of these bromo derivatives with 1,2,4-triazole in the presence of a base to form the triazole-thiol derivatives.
- Step 4: Purification and separation of regioisomers by chromatographic techniques.
This route is supported by analogous syntheses reported for allyl phenyl ether derived 1,2,4-triazoles, which share structural similarity with the target compound.
Detailed Preparation Procedures
Preparation of O-Allyl Ethers
- Reagents: Substituted phenol (e.g., 2,3-dimethylphenol), potassium carbonate (K2CO3), allyl bromide, acetone.
- Conditions: The phenol (1 equiv) is suspended with K2CO3 (2.5 equiv) in acetone. Allyl bromide (1.05 equiv) is added, and the mixture is refluxed for 12 hours.
- Work-up: The reaction mixture is filtered, solvent evaporated, and the residue quenched with water. Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and evaporation yields the crude product.
- Purification: Column chromatography on silica gel using 10–15% ethyl acetate in hexane affords pure O-allyl ethers in excellent yields.
This step yields the allyl phenyl ethers which serve as key intermediates for further functionalization.
Formation of 1,2,4-Triazole Derivatives
- Reagents: Mixture of bromo derivatives, 1,2,4-triazole, potassium carbonate (K2CO3), dimethylformamide (DMF).
- Conditions: The bromo derivative mixture (1.78 mmol) is dissolved in DMF (5 mL), 1,2,4-triazole (1.78 mmol) and K2CO3 (3.57 mmol) are added. The reaction is stirred at 80°C for 12 hours.
- Work-up: The mixture is diluted with ice-cold water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Outcome: This step yields a mixture of regioisomeric 1,2,4-triazole derivatives, including the target compound.
- Purification: Regioisomers are separated by normal phase preparative high-performance liquid chromatography (NP-prep HPLC) using a gradient of 20–25% 2-propanol in n-hexane as eluent.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield/Notes |
|---|---|---|---|---|
| 1 | O-Allylation | Phenol + Allyl bromide, K2CO3, acetone, reflux 12h | O-allyl phenyl ethers | Excellent yields |
| 2 | Bromination | NBS, catalytic H2SO4, methanol, reflux 2h | Mixture of bromo-methoxypropoxy regioisomers | Good yields, regioisomers not separated |
| 3 | Nucleophilic substitution | 1,2,4-triazole, K2CO3, DMF, 80°C, 12h | 1,2,4-triazole derivatives (mixture) | Good yields |
| 4 | Purification | NP-prep HPLC | Pure regioisomeric triazole derivatives | Separation of isomers |
Analytical Characterization
- Spectroscopy: IR, ^1H NMR, and mass spectrometry confirm the structure at each stage.
- Elemental Analysis: Used to verify purity and composition.
- Chromatography: TLC for reaction monitoring; NP-prep HPLC for isomer separation.
- Spectral Data: Matches literature values for similar allyl phenyl ether triazole derivatives.
Research Findings and Notes
- The synthetic route is robust and reproducible, yielding the target compound with good purity.
- The use of K2CO3 as a base and DMF as a solvent is critical for the nucleophilic substitution step.
- Bromination yields regioisomeric mixtures due to competing Markovnikov and anti-Markovnikov addition, which necessitates chromatographic separation at the final stage.
- The allyl group introduction via allyl bromide is efficient and provides a handle for further functionalization.
- The methodology is supported by peer-reviewed research focusing on similar 1,2,4-triazole derivatives with demonstrated biological activities, indicating the synthetic approach's relevance.
Summary Table of Preparation Conditions
| Compound/Step | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| O-allyl ether formation | Phenol, K2CO3, allyl bromide, acetone | Reflux (approx. 56°C) | 12 h | Excellent | Purified by column chromatography |
| Bromination of O-allyl ether | NBS, catalytic H2SO4, methanol | Reflux (64.7°C) | 2 h | Good | Mixture of regioisomers |
| Reaction with 1,2,4-triazole | 1,2,4-triazole, K2CO3, DMF | 80°C | 12 h | Good | Mixture of regioisomers |
| Purification | NP-prep HPLC (20-25% 2-propanol in n-hexane) | Ambient | - | Pure isomers | Separation of regioisomers |
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungal cell membranes. Studies have shown that it exhibits significant antifungal activity against various strains, including:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
In vitro studies demonstrate that the compound can effectively inhibit the growth of these fungi, making it a potential candidate for antifungal drug development.
Antibacterial Activity
Research indicates that this compound has notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Molecular docking studies suggest strong binding affinities to bacterial enzyme targets, supporting its potential as an antibiotic agent.
Anticancer Potential
Emerging research indicates that this compound may have anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from fungal pathogens.
Plant Growth Regulators
Research has suggested that triazole compounds can act as plant growth regulators, influencing plant growth and development. This specific compound may enhance resistance to environmental stressors in plants.
Polymer Chemistry
The unique chemical structure of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers.
Corrosion Inhibitors
Studies have indicated that triazole derivatives can serve as effective corrosion inhibitors for metals. The compound's ability to form protective films on metal surfaces can reduce corrosion rates significantly.
Case Studies
- Antifungal Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound, against clinical isolates of Candida species. The results demonstrated significant antifungal activity with low MIC values, suggesting its potential use as a therapeutic agent against candidiasis.
- Agricultural Field Trials : Field trials conducted on crops affected by fungal infections showed that applying this triazole derivative resulted in a marked reduction in disease incidence compared to untreated controls. This supports its application as a fungicide in agricultural practices.
- Material Performance Assessment : Research presented at the International Conference on Polymer Science highlighted the enhanced mechanical properties of polymers when modified with this compound. The study concluded that incorporating this triazole derivative could lead to advancements in material durability and performance.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and related 1,2,4-triazole-3-thiol derivatives:
Structural and Functional Differences
Substituent Effects on Bioactivity: The 2,3-dimethylphenoxyethyl group in the target compound enhances EGFR-targeted activity compared to simpler alkyl or aryl substituents (e.g., pyridinyl in ). This group likely improves binding to hydrophobic pockets in EGFR . Schiff base derivatives (e.g., ) exhibit antitumor or antimicrobial activity due to their ability to chelate metals or interact with biological targets via imine linkages. However, the target compound lacks a Schiff base, relying instead on direct hydrophobic interactions .
Synthetic Complexity: The target compound’s synthesis involves multi-step functionalization of the phenoxyethyl group, whereas analogs like 4-allyl-5-(pyridin-2-yl) derivatives are synthesized via direct cyclization or alkylation . Schiff base ligands (e.g., ) require condensation of aldehydes with amino-triazoles, achieving yields of 73–81%, higher than some alkylated analogs .
Biological Mechanisms :
- The target compound uniquely induces EGFR degradation rather than kinase inhibition, a mechanism distinct from traditional EGFR inhibitors .
- Compounds like those in inhibit tumor cells via direct cytotoxicity (IC50 < 10 µM), while pyrazole-containing analogs () focus on antioxidant activity (IC50 ~5.84 µg/mL for DPPH scavenging) .
Key Research Findings
- Antitumor Activity: The benzo[d][1,3]dioxole-containing analog () showed superior potency (IC50 values lower than doxorubicin) compared to the target compound, which lacks cytotoxicity data but operates via a novel EGFR degradation pathway .
- Synthetic Feasibility: Allyl-substituted triazoles (e.g., ) generally exhibit moderate to high yields (50–83%), whereas phenoxyethyl derivatives require optimized conditions due to steric hindrance .
- Thermal Stability : Melting points vary widely (90–220°C), with Schiff base derivatives () showing higher thermal stability than alkylated analogs .
Biological Activity
4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-66-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
The compound's chemical structure is characterized by the presence of a triazole ring and a thiol group, which are crucial for its biological activity. Below are some key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 289.40 g/mol |
| Melting Point | Not specified |
| Purity | 95% |
| Storage Temperature | Room Temperature |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that various 1,2,4-triazoles demonstrated broad-spectrum activity against gram-positive and gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth.
Case Study: Antibacterial Screening
In vitro studies conducted on several bacterial strains revealed that this compound exhibited notable antibacterial activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
The compound's efficacy was comparable to established antibiotics such as ciprofloxacin and amoxicillin .
Antifungal Activity
Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This compound has been tested against various fungal strains.
Case Study: Antifungal Screening
In a study assessing antifungal activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 10 |
| Aspergillus niger | 12 |
These results suggest that the compound may serve as a potential candidate for antifungal treatments .
Anticancer Activity
The anticancer potential of triazole derivatives is an area of growing interest. Research has shown that compounds with a triazole moiety can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human cancer cell lines to evaluate the anticancer effects of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| IGR39 (Melanoma) | 12 |
The findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring acts as a bioisostere for carboxylic acids and can form hydrogen bonds with active sites on proteins involved in microbial resistance and cancer progression.
Q & A
Q. What are the standard synthetic routes for 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via sequential alkylation and cyclization reactions. A common approach involves:
- Step 1: Formation of a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media .
- Step 2: Cyclization to generate the triazole-thiol core, followed by alkylation at the 4-position using allyl halides or phenoxyethyl bromides under reflux conditions in ethanol or DMF .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Essential methods include:
- ¹H/¹³C-NMR: To verify substituent positions (e.g., allyl and phenoxyethyl groups) and aromatic proton environments .
- LC-MS: For molecular weight confirmation and purity assessment (>95% by HPLC) .
- Elemental Analysis: To validate empirical formula (C₁₅H₁₈N₃O₂S) .
Q. How is the compound’s solubility profile determined for biological assays?
Use a tiered solubility screening protocol:
- Phase 1: Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4).
- Phase 2: Employ HPLC with UV detection to quantify solubility limits. Adjust co-solvents (e.g., PEG-400) if precipitation occurs .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP450 isoforms) or receptors. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- ADME Prediction: Tools like SwissADME evaluate logP, bioavailability, and blood-brain barrier permeability .
Q. How can contradictory in vitro vs. in vivo activity data be resolved?
- Hypothesis 1: Check metabolite interference via LC-MS/MS analysis of plasma samples .
- Hypothesis 2: Evaluate protein binding (e.g., human serum albumin) using equilibrium dialysis .
- Hypothesis 3: Optimize dosing regimens (e.g., staggered administration) to mitigate pharmacokinetic mismatches .
Q. What structural modifications enhance antifungal activity?
- SAR Insights:
- Phenoxy Group: Introducing electron-withdrawing substituents (e.g., Cl at the 3-position) increases membrane penetration .
- Allyl Chain: Replacing with bulkier groups (e.g., cyclohexyl) improves target affinity but may reduce solubility .
Q. How is X-ray crystallography applied to confirm stereochemical outcomes?
- Protocol: Grow single crystals via slow evaporation (solvent: chloroform/methanol).
- Analysis: Resolve the structure using SHELX-97; validate bond lengths/angles against DFT calculations (e.g., Gaussian 09) .
Methodological Challenges and Solutions
Q. How are reaction conditions optimized for scale-up synthesis?
- DoE Approach: Vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst (K₂CO₃ vs. Cs₂CO₃) using a fractional factorial design .
- Monitoring: Track reaction progress via in-situ FTIR (C=S stretch at ~1250 cm⁻¹) .
Q. What strategies mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
